molecular formula C9H12N2O2 B1307628 2-amino-3-(5-methylpyridin-2-yl)propanoic Acid CAS No. 603940-97-2

2-amino-3-(5-methylpyridin-2-yl)propanoic Acid

Cat. No.: B1307628
CAS No.: 603940-97-2
M. Wt: 180.2 g/mol
InChI Key: KGYQCBBDLIEYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(5-methylpyridin-2-yl)propanoic acid is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol It is a derivative of pyridine and is characterized by the presence of an amino group and a carboxylic acid group attached to a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(5-methylpyridin-2-yl)propanoic acid typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with an appropriate amine, followed by a series of chemical transformations to introduce the amino and carboxylic acid groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-amino-3-(5-methylpyridin-2-yl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2-amino-3-(5-chloropyridin-2-yl)propanoic acid
  • 2-amino-3-(5-bromopyridin-2-yl)propanoic acid
  • 2-amino-3-(5-fluoropyridin-2-yl)propanoic acid

Comparison: 2-amino-3-(5-methylpyridin-2-yl)propanoic acid is unique due to the presence of a methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its halogenated analogs, the methyl group provides different steric and electronic properties, potentially leading to variations in its interaction with molecular targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

2-amino-3-(5-methylpyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-7(11-5-6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYQCBBDLIEYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400881
Record name 2-AMINO-3-(5-METHYL(PYRIDIN-2-YL))PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603940-97-2
Record name 2-AMINO-3-(5-METHYL(PYRIDIN-2-YL))PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.